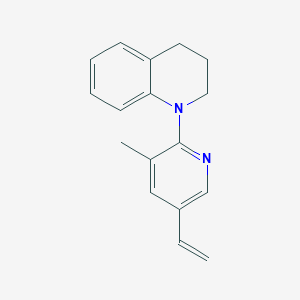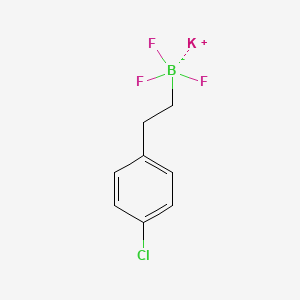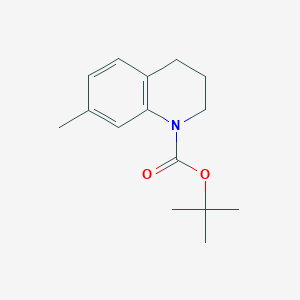![molecular formula C17H17NO B11865140 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol CAS No. 112570-67-9](/img/structure/B11865140.png)
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bicyclo[221]hept-5-en-2-ylmethyl)chinolin-8-ol ist eine komplexe organische Verbindung mit der Summenformel C17H17NO. Sie weist einen Chinolinkern auf, der mit einer Bicyclo[221]hept-5-en-2-ylmethylgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)chinolin-8-ol beinhaltet typischerweise die Reaktion von Chinolinderivaten mit Bicyclo[2.2.1]hept-5-en-2-ylmethylhalogeniden unter bestimmten Bedingungen. Die Reaktion wird oft durch Übergangsmetalle katalysiert und erfordert eine präzise Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, bei denen kontinuierliche Fließreaktoren eingesetzt werden, um konstante Reaktionsbedingungen zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsmethoden wie Chromatographie und Kristallisation stellt die Produktion von hochreinem 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)chinolin-8-ol sicher .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with bicyclo[2.2.1]hept-5-en-2-ylmethyl halides under specific conditions. The reaction is often catalyzed by transition metals and requires precise control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)chinolin-8-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nucleophile: Alkylhalogenide, Sulfonate.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Chinolin-N-Oxide ergeben, während die Reduktion verschiedene Chinolinderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)chinolin-8-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und Rezeptorbindung.
Wirkmechanismus
Der Mechanismus, durch den 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)chinolin-8-ol seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Chinolinkern kann an verschiedene Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die Bicyclo[2.2.1]hept-5-en-2-ylmethylgruppe kann die Bindungsaffinität und Spezifität der Verbindung erhöhen .
Wirkmechanismus
The mechanism by which 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bicyclo[2.2.1]hept-2-en-7-ol: Teilt die Bicyclo[2.2.1]heptanstruktur, aber es fehlt die Chinolin-Einheit.
2-Norbornen: Eine weitere bicyclische Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)chinolin-8-ol ist einzigartig aufgrund der Kombination der Bicyclo[2.2.1]heptan- und Chinolinstrukturen, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für bestimmte Anwendungen in Forschung und Industrie wertvoll .
Eigenschaften
CAS-Nummer |
112570-67-9 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
7-(2-bicyclo[2.2.1]hept-5-enylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C17H17NO/c19-17-14(6-5-12-2-1-7-18-16(12)17)10-15-9-11-3-4-13(15)8-11/h1-7,11,13,15,19H,8-10H2 |
InChI-Schlüssel |
WEPAJLZOVRARCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)CC3=C(C4=C(C=CC=N4)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)
![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)
![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)


![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)





